molecular formula C27H19N3O4 B10866938 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline

2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline

Cat. No.: B10866938
M. Wt: 449.5 g/mol
InChI Key: PQACNVQPTWSGAM-UHFFFAOYSA-N
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Description

2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with benzyloxy, phenoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzyloxy group can be cleaved to form phenol derivatives.

    Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy and benzyloxy moieties.

Scientific Research Applications

2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline stands out due to its quinoxaline core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential biological activity compared to similar compounds.

Properties

Molecular Formula

C27H19N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-nitro-4-(4-phenylmethoxyphenoxy)phenyl]quinoxaline

InChI

InChI=1S/C27H19N3O4/c31-30(32)26-16-20(25-17-28-23-8-4-5-9-24(23)29-25)10-15-27(26)34-22-13-11-21(12-14-22)33-18-19-6-2-1-3-7-19/h1-17H,18H2

InChI Key

PQACNVQPTWSGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-]

Origin of Product

United States

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